molecular formula C21H19ClFN3O3 B2649416 3-(4-Chlorobenzyl)-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021067-20-8

3-(4-Chlorobenzyl)-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2649416
CAS RN: 1021067-20-8
M. Wt: 415.85
InChI Key: JFWJATYWDDTCEI-UHFFFAOYSA-N
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Description

Diazaspiro[4.5]decane derivatives are a class of organic compounds characterized by a spirocyclic structure . They have been the subject of various studies due to their potential applications in medicinal chemistry and materials science .


Synthesis Analysis

The synthesis of diazaspiro[4.5]decane derivatives often involves the reaction of substituted aryl halides with unactivated yne-en-ynes in the presence of a palladium catalyst . This domino reaction forms three carbon-carbon bonds and results in a highly regioselective C-C coupling and spiro scaffold steps .


Molecular Structure Analysis

The molecular structure of diazaspiro[4.5]decane derivatives is characterized by a spirocyclic structure with exocyclic double bonds . The exact structure can vary depending on the specific substituents and the conditions of the synthesis .


Chemical Reactions Analysis

The chemical reactions involving diazaspiro[4.5]decane derivatives can be complex and depend on the specific substituents and reaction conditions . For example, one study reported the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes via a copper-catalyzed difluoroalkylation of N-benzylacrylamides .

Scientific Research Applications

Conformational and Crystal Packing Preferences

Research by Lazic et al. (2022) analyzed spirohydantoin derivatives, focusing on their conformational and crystal packing preferences through single crystal X-ray diffraction and quantum chemical studies. These derivatives, including the specific compound of interest, exhibit unique packing patterns in their crystalline form, which could be valuable for understanding molecular interactions and designing new materials with tailored properties (Lazic et al., 2022).

Supramolecular Outcomes of Fluorination

A study by Simić et al. (2021) assessed the impact of fluorination on spirohydantoin derivatives, revealing that fluorine substitution influences the supramolecular architecture of these compounds. The research highlighted the role of fluorine in enhancing intermolecular interactions, leading to the formation of more complex three-dimensional networks. This property could be exploited in developing advanced materials or pharmaceuticals with improved performance (Simić et al., 2021).

Antimicrobial and Detoxification Applications

Ren et al. (2009) explored the use of a related N-halamine precursor for antimicrobial and detoxification applications when bonded onto cotton fabrics. This research underscores the potential of incorporating spirohydantoin derivatives into materials for health and safety applications, such as creating antimicrobial surfaces or detoxifying agents (Ren et al., 2009).

Anticonvulsant Activity

Studies on derivatives of spirohydantoin, including those with fluorinated groups, have demonstrated significant anticonvulsant activities. These findings, presented in research by Obniska et al. (2006), indicate the therapeutic potential of these compounds in developing new medications for the treatment of epilepsy and related disorders (Obniska et al., 2006).

Structural Analysis

Manjunath et al. (2011) conducted structural analysis through X-ray diffraction studies on a compound closely related to the one of interest. Their work provides insight into the molecular geometry, hydrogen bonding patterns, and the overall conformation of spirohydantoin derivatives. Such detailed structural information is crucial for the rational design of new compounds with desired physical and chemical properties (Manjunath et al., 2011).

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O3/c22-16-5-1-14(2-6-16)13-26-19(28)21(24-20(26)29)9-11-25(12-10-21)18(27)15-3-7-17(23)8-4-15/h1-8H,9-13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWJATYWDDTCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorobenzyl)-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

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